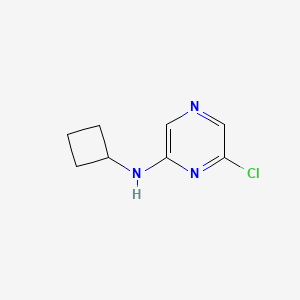
1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- is a complex organic compound with a unique structure that combines the properties of acetic acid and a tetrahydronaphthalene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2,2-dimethyl-4-oxo-1,2,3,4-tetrahydro-naphthalen-1-yl ester typically involves the esterification of acetic acid with the corresponding alcohol derivative of 2,2-dimethyl-4-oxo-1,2,3,4-tetrahydro-naphthalene. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives.
Wissenschaftliche Forschungsanwendungen
1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid 2,2-dimethyl-4-oxo-1,2,3,4-tetrahydro-naphthalen-1-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: This compound shares a similar structural motif but differs in its ring structure and functional groups.
Tetrahydronaphthalene derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene have similar core structures but lack the ester functionality.
Uniqueness
1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- is unique due to its combination of an acetic acid ester with a tetrahydronaphthalene core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
(2,2-dimethyl-4-oxo-1,3-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H16O3/c1-9(15)17-13-11-7-5-4-6-10(11)12(16)8-14(13,2)3/h4-7,13H,8H2,1-3H3 |
InChI-Schlüssel |
VLIDAIDPQLMHMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C2=CC=CC=C2C(=O)CC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(3-formyl-1H-indol-1-yl)methyl]benzoate](/img/structure/B8645607.png)




![3,5-Diphenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8645645.png)


![Acetic acid,[[(3,5-difluorophenyl)acetyl]amino]hydroxy-](/img/structure/B8645670.png)

amine](/img/structure/B8645681.png)



